5-Bromoquinolin-3-amine
Overview
Description
5-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position on the quinoline ring. Quinoline derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinoline compounds, to which 5-bromoquinolin-3-amine belongs, are known to interact with a variety of biological targets, playing a major role in medicinal chemistry .
Mode of Action
Quinoline compounds generally interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Quinoline compounds are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of quinoline compounds can vary widely, depending on factors such as the compound’s structure and the route of administration .
Result of Action
Quinoline compounds are known to have a wide range of biological and pharmaceutical activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-3-amine typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 5-aminoquinoline using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform . The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, a method for preparing 5-Bromoquinoline includes adding a catalyst and 2-bromoaniline to dilute sulfuric acid, controlling the temperature at 140-145°C, and conducting a dehydration reaction .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the amine group to form different functionalized compounds .
Scientific Research Applications
5-Bromoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
5-Aminoquinoline: Similar structure but lacks the bromine atom.
5-Chloroquinolin-3-amine: Similar structure with a chlorine atom instead of bromine.
Quinolin-3-amine: Lacks the halogen substitution.
Uniqueness: 5-Bromoquinolin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the amine group provides sites for further functionalization .
Properties
IUPAC Name |
5-bromoquinolin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPSXXBKGUKLER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)C(=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856848 | |
Record name | 5-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330754-37-4 | |
Record name | 3-Quinolinamine, 5-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330754-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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